Methyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a furan ring, and an amido group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The amido group is introduced by reacting the intermediate compound with 2-methylfuran-3-amine under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(2-methylfuran-3-amido)benzoic acid: Similar structure with a benzoic acid moiety instead of a thiophene ring.
Methyl 2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetate: Contains a thiazole ring instead of a thiophene ring.
Methyl 2-{[2-(2-methylfuran-3-amido)-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl]formamido}-4-(methylsulfanyl)butanoate: Features a benzothiazole ring and additional functional groups.
Uniqueness
METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a furan ring, and an amido group
Properties
Molecular Formula |
C18H15NO4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[(2-methylfuran-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S/c1-11-13(8-9-23-11)16(20)19-17-15(18(21)22-2)14(10-24-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20) |
InChI Key |
IWLUVUPSPGHTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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